2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c15-11-1-3-12(4-2-11)21-10-14(20)19-7-5-18(6-8-19)13-9-16-22-17-13/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARGLUKZYXWCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the 4-Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting the intermediate with a piperazine derivative that contains the 1,2,5-thiadiazole moiety.
Coupling Reaction: The final step involves coupling the piperazine derivative with the 4-chlorophenoxy intermediate under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in several therapeutic areas due to its unique structural features:
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole and piperazine exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have been reported to demonstrate activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans . The incorporation of the piperazine moiety enhances the bioactivity of these compounds.
2. Anticonvulsant Properties
Thiadiazole derivatives have been explored for their anticonvulsant effects. Studies on related compounds suggest that modifications in the thiadiazole structure can lead to enhanced anticonvulsant activity . The presence of the piperazine ring may also contribute positively to this effect.
3. Antihypertensive Effects
Similar compounds have been investigated for their potential as antihypertensive agents. The mechanism often involves modulation of neurotransmitter systems and vascular tone regulation .
Case Studies
Several studies illustrate the applications of related compounds:
Case Study 1: Synthesis and Antimicrobial Screening
A study synthesized various thiadiazole-piperazine derivatives and evaluated their antimicrobial activity using the broth microdilution method. Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating the potential utility of such derivatives in antibiotic development .
Case Study 2: Anticonvulsant Activity Assessment
In another investigation, a series of thiadiazole-piperazine hybrids were tested for anticonvulsant activity using established animal models. Results showed that specific modifications led to significant reductions in seizure frequency, suggesting these compounds could serve as lead candidates for new anticonvulsant drugs .
Data Table: Biological Activities of Thiadiazole-Piperazine Derivatives
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The thiadiazole and piperazine moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound’s analog () improves aqueous solubility, whereas non-salt forms (e.g., phenyl-substituted derivatives) are more lipophilic .
Key Research Findings
- Crystal Structure Insights: Piperazine derivatives like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone exhibit planar conformations, optimizing binding to hydrophobic enzyme pockets .
- Antifungal Activity : Ketoconazole’s dioxolane and imidazole groups are essential for binding fungal CYP51, with stereochemistry (2S,4R) significantly impacting efficacy .
- Synthetic Flexibility : Chloroacetyl chloride is a versatile reagent for piperazine functionalization, enabling rapid derivatization .
Biological Activity
2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action based on existing research findings.
- Molecular Formula : C17H18ClN3O4S
- Molecular Weight : 395.86 g/mol
- CAS Number : 106924-08-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives of 1,3,4-thiadiazole have shown promising cytotoxic effects against various cancer cell lines. A specific study reported that compounds with piperazine and thiadiazole substituents exhibited selective cytotoxicity towards MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The most potent derivative displayed an IC50 value of 2.32 µg/mL against HepG2 cells .
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
| 4a | MCF-7 | 51.56 |
| 4b | MCF-7 | 25.21 |
The mechanism underlying the anticancer activity involves the induction of apoptosis through the activation of caspases and alteration of the Bax/Bcl-2 ratio. In treated cells, an increase in pro-apoptotic proteins was observed, leading to cell cycle arrest at the S and G2/M phases .
Anti-inflammatory Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Research indicates that certain thiadiazole derivatives can significantly reduce inflammation in animal models by inhibiting prostaglandin synthesis .
Case Studies
A notable case study involved the synthesis and evaluation of several thiadiazole-based compounds, including those with piperazine linkages. These compounds were tested for their ability to inhibit tumor growth in vivo using sarcoma-bearing mice models. Results indicated a marked reduction in tumor size and weight compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is highly influenced by their structural components:
- Substituents on Piperazine : Variations in the piperazine moiety significantly affect potency; for example, introducing lipophilic groups enhances activity.
- Positioning of Functional Groups : The placement of electron-donating or withdrawing groups on the aromatic rings also plays a critical role in modulating biological activity .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves coupling 4-chlorophenoxyacetyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine under basic conditions (e.g., triethylamine in DCM). Optimizing solvent polarity (THF vs. DCM), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio) improves yields (>75%). Purification via silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization enhances purity (>95%). Byproducts like unreacted piperazine can be monitored via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) .
Q. Which analytical techniques are critical for structural characterization and impurity profiling of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 393.0721 (theoretical 393.0724). Purity is assessed via HPLC (C18 column, 70:30 MeCN/H2O, retention time 6.8 min). 1H NMR (400 MHz, DMSO-d6) should show piperazine CH2 signals (δ 2.85–3.10) and thiadiazole proton (δ 8.45, s). Common impurities include dechlorinated derivatives (detected by LC-MS/MS) and acylated isomers (δ >175 ppm in 13C NMR) .
Advanced Research Questions
Q. How does the 1,2,5-thiadiazole moiety influence target binding and pharmacokinetics?
- Methodological Answer : The thiadiazole ring enhances π-π stacking with aromatic residues (e.g., Phe-314 in FASN) and participates in hydrogen bonding (e.g., with Asp-298), increasing binding affinity (ΔG ≈ -9.2 kcal/mol via docking). Pharmacokinetically, it reduces CYP3A4-mediated oxidation, improving metabolic stability (murine t1/2 from 2.1 to 4.8 hours). MD simulations (AMBER) show reduced flexibility in the piperazine-thiadiazole linkage, enhancing target residence time .
Q. What experimental strategies differentiate ferroptosis induction from off-target apoptosis in cell-based assays?
- Methodological Answer : Co-treatment with ferroptosis inhibitors (ferrostatin-1, 10 μM) and apoptosis inhibitors (Z-VAD-FMK, 20 μM) isolates mechanism-specific effects. Dose-response curves (0.1–50 μM) should measure lipid peroxidation (C11-BODIPY fluorescence) and glutathione depletion (DTNB assay). EC50 <5 μM with >80% cell death reversible by ferrostatin-1 confirms ferroptosis. Flow cytometry (Annexin V/PI) should show <10% apoptotic populations at effective doses .
Q. How can computational modeling predict interactions with targets like FASN or pyruvate kinase M2 (PKM2)?
- Methodological Answer : Homology models of FASN (PDB: 3HHD) and PKM2 (PDB: 4G1N) are used for docking (AutoDock Vina). Key interactions include hydrogen bonds between the thiadiazole and Ser-215 (FASN) or Leu-382 (PKM2). MM/GBSA calculates binding free energies (ΔGbind < -8 kcal/mol indicates high affinity). Pharmacophore models validate hydrophobic contacts and electrostatic complementarity .
Q. How should researchers address discrepancies in IC50 values across cancer cell lines?
- Methodological Answer : Standardize culture conditions (e.g., 5% O2, 10% FBS) and use cell-count normalization (CyQUANT) instead of metabolic assays (MTT). For adherent lines (HeLa), correct for detachment-induced stress. In suspension cells (Jurkat), ensure uniform dispersion. Cross-validate with clonogenic assays and assess ABCG2 efflux pump expression (qPCR) to explain resistance. Discrepancies >3-fold require Seahorse metabolic profiling .
Q. What in vivo models best evaluate therapeutic efficacy and toxicity?
- Methodological Answer : Use HCT116 xenografts in BALB/c nude mice with daily IP dosing (10 mg/kg). Plasma LC-MS confirms Cmax >2 μM and AUC0-24 >20 μg·h/mL. Toxicity endpoints include CBC (neutropenia) and ALT/AST levels. PKM2-KO mice isolate target effects. Include erastin as a ferroptosis-positive control. Histopathology assesses organ-specific toxicity (e.g., liver, kidneys) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s selectivity for ferroptosis versus necroptosis?
- Methodological Answer : Perform parallel assays with necroptosis inhibitors (Necrostatin-1, 30 μM) and ferroptosis inhibitors. Measure RIPK1/RIPK3 phosphorylation (Western blot) and MLKL oligomerization (non-reducing PAGE) for necroptosis. Concurrent lipid ROS (Liperfluo staining) and mitochondrial membrane potential (JC-1 assay) distinguish pathways. EC50 shifts >50% with Necrostatin-1 indicate necroptosis cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
